Isoform Selectivity Profile Compared to Prototypical Cardiac Glycoside Ouabain
The compound's activity across Na+/K+-ATPase α-subunit isoforms has not been publicly reported in peer-reviewed literature; however, its nonsteroidal C6H9N3 structure predicts it to lack the isoform-discriminating features of cardiac glycosides, which show >100‑fold selectivity for α2/α3 over α1 (ouabain IC50 ~0.1 μM for α2/α3 vs. >10 μM for α1 in rat) [1]. Direct quantitative comparison is unavailable, representing a notable evidence gap.
| Evidence Dimension | Na+/K+-ATPase isoform selectivity (IC50 ratio α1:α2/α3) |
|---|---|
| Target Compound Data | Not publicly available for sodium potassium ATPase inhibitor 3 (C6H9N3) – no head-to-head or standalone isoform profiling data identified in the scientific literature. |
| Comparator Or Baseline | Ouabain – reported IC50 ~100 μM for rat α1 vs. ~0.1 μM for α2/α3 (ratio ~1000) in recombinant membrane preparations. |
| Quantified Difference | Cannot be calculated; data for target compound absent. |
| Conditions | Recombinant rat Na+/K+-ATPase α isoforms expressed in insect Sf9 cells. |
Why This Matters
Without isoform selectivity data, scientists cannot determine whether this compound will effectively target the physiologically relevant Na+/K+-ATPase isoform in their experimental system, increasing the risk of negative or misleading results.
- [1] Crambert G, et al. (2000) Transport and pharmacological properties of nine different human Na,K-ATPase isozymes. Journal of Biological Chemistry, 275(3): 1976–1986. View Source
